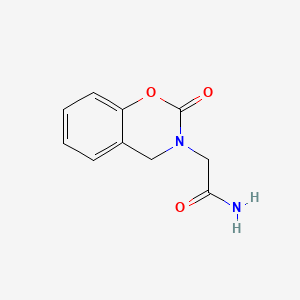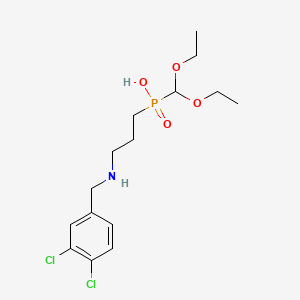
Caroxazone
Vue d'ensemble
Description
Caroxazone, également connu sous son nom chimique 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acétamide, est un composé qui était autrefois utilisé comme antidépresseur. Il agit comme un inhibiteur réversible de la monoamine oxydase, ciblant spécifiquement les deux sous-types MAO-A et MAO-B, avec une préférence cinq fois plus grande pour le second . Bien qu’il ne soit plus commercialisé, la this compound était autrefois prescrite pour le traitement de la dépression .
Applications De Recherche Scientifique
Caroxazone has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reversible monoamine oxidase inhibition.
Biology: Investigating the effects of monoamine oxidase inhibitors on neurotransmitter levels.
Medicine: Exploring potential therapeutic uses for depression and other mood disorders.
Industry: Although not widely used industrially, this compound’s synthesis and reactions provide valuable insights for pharmaceutical research
Mécanisme D'action
La Caroxazone exerce ses effets en inhibant l’activité des enzymes monoamine oxydase, en particulier la MAO-A et la MAO-B. Cette inhibition entraîne une augmentation des niveaux de neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine dans le cerveau. Les niveaux élevés de ces neurotransmetteurs sont associés à une amélioration de l’humeur et à un soulagement des symptômes dépressifs .
Composés similaires :
Paraxazone : Un isomère de la this compound avec des propriétés inhibitrices de la monoamine oxydase similaires.
Phénelzine : Un autre inhibiteur de la monoamine oxydase utilisé pour traiter la dépression.
Tranylcypromine : Un inhibiteur non sélectif et irréversible de la monoamine oxydase.
Unicité : L’unicité de la this compound réside dans son inhibition réversible à la fois de la MAO-A et de la MAO-B, avec une préférence pour la MAO-B. Ce profil d’inhibition sélective la distingue des autres inhibiteurs de la monoamine oxydase qui peuvent avoir une sélectivité différente ou des propriétés d’inhibition irréversible .
Analyse Biochimique
Biochemical Properties
Caroxazone plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . This compound interacts with monoamine oxidase enzymes through reversible binding, which allows for a temporary inhibition of enzyme activity without permanently deactivating the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the central nervous system. It influences cell function by increasing the levels of monoamines, which can enhance neurotransmission and improve mood. This compound also impacts cell signaling pathways by modulating the activity of monoamine receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to the antidepressant properties of this compound.
Molecular Mechanism
The mechanism of action of this compound involves the reversible inhibition of monoamine oxidase enzymes. This compound binds to the active site of these enzymes, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft . This binding interaction is reversible, meaning that this compound can be displaced by other molecules, allowing the enzyme to regain its activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of monoamine-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of increasing monoamine levels and improving mood . The duration of these effects may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit monoamine oxidase enzymes and increase monoamine levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, such as increased blood pressure and heart rate, due to excessive inhibition of monoamine oxidase enzymes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and synthesis of monoamines. It interacts with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . By inhibiting these enzymes, this compound affects the metabolic flux of monoamines, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with other enzymes and cofactors involved in the synthesis and degradation of monoamines, further influencing their levels and activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on monoamine oxidase enzymes . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the localization and accumulation of this compound, influencing its overall effectiveness and duration of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidase enzymes are located . This compound may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with transporters and binding proteins . The activity and function of this compound can be influenced by its localization, as it needs to reach the mitochondria to effectively inhibit monoamine oxidase enzymes and increase monoamine levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Caroxazone commence par l’amination réductrice du salicylaldéhyde et de la glycinamide. Cette réaction produit un composé intermédiaire, qui est ensuite réagi avec du phosgène et du bicarbonate de sodium pour produire de la this compound .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la voie de synthèse générale implique des techniques de synthèse organique standard qui peuvent être mises à l’échelle pour la production industrielle. L’utilisation du phosgène, un réactif dangereux, nécessite des mesures de sécurité strictes et un équipement spécialisé.
Analyse Des Réactions Chimiques
Types de réactions : La Caroxazone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.
Réduction : Le composé peut être réduit, en particulier en présence d’agents réducteurs.
Substitution : La this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent faciliter les réactions de réduction.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l’hydroxyde de sodium ou d’autres bases fortes.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction pourrait produire des formes réduites de this compound.
4. Applications de la recherche scientifique
La this compound a été étudiée pour diverses applications de recherche scientifique, notamment :
Chimie : Comme composé modèle pour étudier l’inhibition réversible de la monoamine oxydase.
Biologie : Étudier les effets des inhibiteurs de la monoamine oxydase sur les niveaux de neurotransmetteurs.
Médecine : Explorer les utilisations thérapeutiques potentielles pour la dépression et autres troubles de l’humeur.
Industrie : Bien qu’elle ne soit pas largement utilisée dans l’industrie, la synthèse et les réactions de la this compound fournissent des informations précieuses pour la recherche pharmaceutique
Comparaison Avec Des Composés Similaires
Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.
Phenelzine: Another monoamine oxidase inhibitor used for treating depression.
Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.
Uniqueness: this compound’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .
Propriétés
IUPAC Name |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBWEZLKCTALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171598 | |
| Record name | Caroxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-39-6 | |
| Record name | Caroxazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caroxazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caroxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroxazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAROXAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















